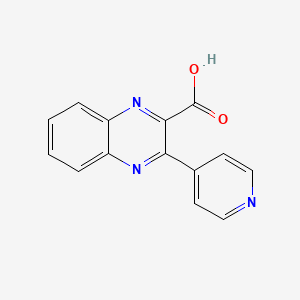

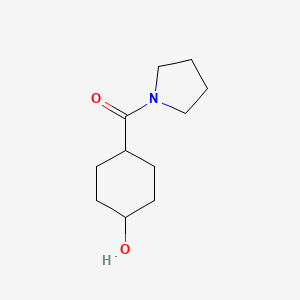

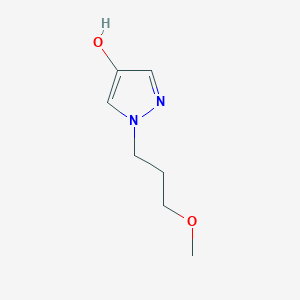

![molecular formula C7H5N3O3 B1407406 3-Oxo-2,3-Dihydro-[1,2,4]triazolo-[4,3-a]pyridin-7-carbonsäure CAS No. 1083369-17-8](/img/structure/B1407406.png)

3-Oxo-2,3-Dihydro-[1,2,4]triazolo-[4,3-a]pyridin-7-carbonsäure

Übersicht

Beschreibung

“3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid” is a heterocyclic compound . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of triazole derivatives, including “3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid”, involves various techniques . These compounds can be synthesized by heating 1-benzyl[1,2,4]triazole-3,5-diamine with 1,3-diketones .Molecular Structure Analysis

The molecular structure of “3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid” is characterized by the presence of a triazole nucleus . This nucleus is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 .Chemical Reactions Analysis

Triazole compounds, including “3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid”, are known to undergo various chemical reactions . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Es wurde festgestellt, dass diese Verbindung eine signifikante antibakterielle Aktivität besitzt. Eine Reihe neuartiger Triazolo[4,3-a]pyrazinderivate wurde synthetisiert und auf ihre in-vitro-antibakterielle Aktivität hin untersucht . Einige dieser Verbindungen zeigten moderate bis gute antibakterielle Aktivitäten gegen sowohl Gram-positive Staphylococcus aureus als auch Gram-negative Escherichia coli-Stämme .

Antifungal Aktivität

Triazolverbindungen, zu denen auch die Triazolo[4,3-a]pyridinstruktur gehört, sind für ihre antifungal Eigenschaften bekannt . Kommerziell erhältliche triazolhaltige Medikamente wie Fluconazol und Voriconazol werden als Antimykotika eingesetzt .

Antikrebsaktivität

Triazolopyrazinderivate mit 4-Oxo-pyridazinon-Einheiten wurden auf ihre Antikrebsaktivität hin untersucht . Diese Verbindungen wurden gegen drei Krebszelllinien (A549, MCF-7 und HeLa) und c-Met-Kinase getestet .

Antivirale Aktivität

Triazolo[4,3-a]chinoxalinderivate, die strukturell dem Triazolo[4,3-a]pyridin ähneln, wurden auf ihre potenzielle antivirale Aktivität getestet . Diese Verbindungen wurden mithilfe eines verbesserten Plaque-Reduktions-Assays gegen Herpes-simplex-Virus getestet .

Anti-inflammatorische und analgetische Aktivität

Es wurde festgestellt, dass Triazolverbindungen entzündungshemmende und schmerzstillende Eigenschaften besitzen . Dies deutet darauf hin, dass Triazolo[4,3-a]pyridinderivate möglicherweise ähnliche Eigenschaften aufweisen könnten .

Antiepileptische Aktivität

Triazolverbindungen sind auch für ihre antiepileptischen Eigenschaften bekannt . Rufinamid, ein kommerziell erhältliches Medikament, das eine Triazoleinheit enthält, wird als Antiepileptikum eingesetzt .

Wirkmechanismus

Target of Action

Similar compounds such as triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Another derivative has demonstrated potential as a c-Met kinase inhibitor .

Mode of Action

It is known that similar compounds interact with their targets to inhibit their function . For instance, some derivatives have shown to inhibit the growth of bacteria and the activity of c-Met kinase .

Biochemical Pathways

Based on the antibacterial and kinase inhibitory activities of similar compounds, it can be inferred that the compound may affect bacterial growth pathways and kinase-mediated signaling pathways .

Result of Action

Similar compounds have shown to exhibit antibacterial activities and kinase inhibitory effects .

Biochemische Analyse

Biochemical Properties

3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound interacts with proteins involved in DNA replication and repair, potentially influencing cellular proliferation and response to DNA damage .

Cellular Effects

The effects of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating these pathways, the compound can induce cell cycle arrest and promote programmed cell death in certain cancer cell lines. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding can lead to the stabilization of enzyme-substrate complexes, preventing the progression of enzymatic reactions. Additionally, the compound can induce conformational changes in proteins, affecting their function and interactions with other biomolecules. These molecular interactions result in the modulation of various cellular processes, including signal transduction and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods. It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing tumor growth and enhancing immune responses. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes .

Metabolic Pathways

3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for the oxidative metabolism of various substrates. This interaction can influence the metabolic flux and levels of metabolites within the cell. Additionally, the compound can affect the activity of enzymes involved in nucleotide synthesis and energy production, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of the compound can affect its localization and activity, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid is crucial for its activity and function. The compound is often found in the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and DNA repair processes. Additionally, it may localize to the mitochondria, influencing cellular energy production and apoptosis. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .

Eigenschaften

IUPAC Name |

3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-6(12)4-1-2-10-5(3-4)8-9-7(10)13/h1-3H,(H,9,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJWHJAWXQMXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NNC2=O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083369-17-8 | |

| Record name | 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

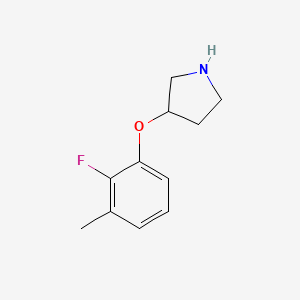

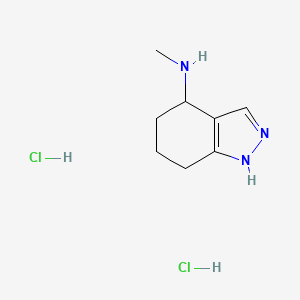

![[1-(Pyrrolidin-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407336.png)

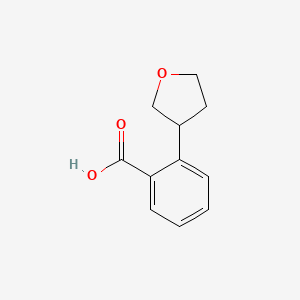

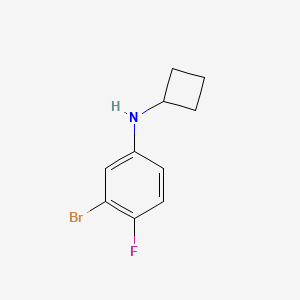

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1407344.png)

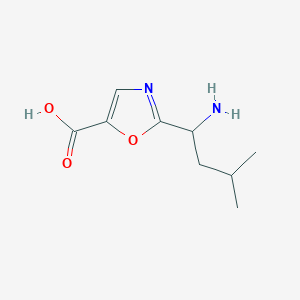

![[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1407345.png)